molecular formula C14H12ClNO B3370273 3-(chloromethyl)-N-phenylbenzamide CAS No. 351325-32-1

3-(chloromethyl)-N-phenylbenzamide

Cat. No. B3370273
Key on ui cas rn: 351325-32-1
M. Wt: 245.7 g/mol
InChI Key: NNYXVNDGOOLSLC-UHFFFAOYSA-N
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Patent
US07312234B2

Procedure details

To a stirred solution of aniline (0.4 mL, 4.30 mmol) in anhydrous CH2Cl2 (10 mL) was added 3-chloromethylbenzoyl chloride (360 mg, 1.90 mmol). The reaction mixture was allowed to stir at room temperature overnight. The solvent was removed under reduced pressure. Purification of the residue on strong acid ion exchange resin column (elution with methanol) afforded the title compound (400 mg, 86%) as a white solid.
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:8][CH2:9][C:10]1[CH:11]=[C:12]([CH:16]=[CH:17][CH:18]=1)[C:13](Cl)=[O:14]>C(Cl)Cl>[Cl:8][CH2:9][C:10]1[CH:11]=[C:12]([CH:16]=[CH:17][CH:18]=1)[C:13]([NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:14]

Inputs

Step One
Name
Quantity
0.4 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
360 mg
Type
reactant
Smiles
ClCC=1C=C(C(=O)Cl)C=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the residue
WASH
Type
WASH
Details
on strong acid ion exchange resin column (elution with methanol)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClCC=1C=C(C(=O)NC2=CC=CC=C2)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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